molecular formula C25H28O6 B8033896 Kuwanon E

Kuwanon E

Cat. No.: B8033896
M. Wt: 424.5 g/mol
InChI Key: GJFHZVPRFLHEBR-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kuwanon E is a naturally occurring flavonoid compound found in the root bark of the mulberry tree (Morus alba)This compound has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kuwanon E can be synthesized through the Diels-Alder reaction, which involves the cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes. This reaction is typically carried out under mild conditions, often using a Lewis acid catalyst to facilitate the cycloaddition process .

Industrial Production Methods: Industrial production of this compound primarily involves the extraction and isolation from the root bark of Morus alba. The extraction process typically employs solvents such as ethyl acetate or methanol, followed by chromatographic techniques to purify the compound .

Chemical Reactions Analysis

Types of Reactions: Kuwanon E undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Esters and ethers.

Scientific Research Applications

Kuwanon E has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Kuwanon E: this compound stands out due to its broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its ability to inhibit multiple molecular targets and pathways makes it a versatile compound for various scientific research applications .

Biological Activity

Kuwanon E is a prenylated flavonoid derived from the Morus alba plant, known for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as flavonoids, characterized by their polyphenolic structure. The prenylation of the flavonoid enhances its biological activity by increasing lipophilicity and modulating its interaction with biological membranes.

1. Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. Research indicates that it inhibits the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). In a study involving BV2 microglial cells and RAW264.7 macrophages, this compound pretreatment effectively reduced LPS-induced inflammatory responses by downregulating the NF-κB signaling pathway .

Table 1: Effects of this compound on Inflammatory Mediators

Mediator Effect of this compound Reference
Nitric Oxide (NO)Inhibition
Prostaglandin E2Inhibition
IL-6Decrease
TNF-αDecrease

2. Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This effect is particularly important in neuroprotection, where oxidative stress is a contributing factor in neurodegenerative diseases . this compound has been shown to enhance the expression of heme oxygenase-1 (HO-1), a key enzyme involved in cellular defense against oxidative damage.

3. Antimicrobial Properties

This compound exhibits notable antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted its synergistic effects when combined with aminoglycosides, suggesting potential applications in treating resistant bacterial infections .

Table 2: Antimicrobial Activity of this compound

Pathogen Activity Reference
MRSASynergistic with aminoglycosides
Other BacteriaModerate inhibition

Neuroprotective Effects

In a study investigating neuroprotective mechanisms, this compound was found to significantly reduce oxidative injury in HT22 hippocampal cells. This protective effect was mediated through enhanced Nrf2 nuclear translocation and subsequent HO-1 expression, highlighting its potential for treating neurodegenerative conditions such as Alzheimer's disease .

Cancer Research

Research into the anticancer properties of this compound has revealed its ability to induce apoptosis in various cancer cell lines. The compound activates endoplasmic reticulum stress pathways, leading to G2/M phase arrest in cancer cells. This suggests that this compound could serve as a complementary agent in cancer therapy .

Properties

IUPAC Name

2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-16-9-18(20(28)12-19(16)27)23-13-22(30)25-21(29)10-17(26)11-24(25)31-23/h5,7,9-12,23,26-29H,4,6,8,13H2,1-3H3/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFHZVPRFLHEBR-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kuwanon E
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030862
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

68401-05-8
Record name Kuwanon E
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030862
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

132 - 136 °C
Record name Kuwanon E
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030862
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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